molecular formula C11H13N3 B2541991 (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine CAS No. 892502-07-7

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

Cat. No.: B2541991
CAS No.: 892502-07-7
M. Wt: 187.246
InChI Key: PTNZUQYUPCUNSX-UHFFFAOYSA-N
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Description

Structural Classification of Pyrazole-Containing Amines

The compound (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine belongs to the distinguished class of pyrazole-containing aromatic amines, which represents a fundamental category within heterocyclic chemistry. This molecular architecture features a pyrazole ring system directly connected to a benzylamine moiety through a methylene bridge, creating a unique structural framework that combines the electronic properties of both components. The pyrazole nucleus, characterized by its five-membered ring containing two adjacent nitrogen atoms, contributes significant pharmacological potential to the overall molecular structure.

Within the broader classification system of heterocyclic amines, this compound can be categorized as a substituted benzylamine derivative where the para position of the benzyl ring bears a pyrazol-1-ylmethyl substituent. The molecular formula C₁₁H₁₃N₃ reflects the presence of three nitrogen atoms: two within the pyrazole ring and one in the primary amine functionality. This structural arrangement places the compound within the family of aromatic amines, specifically those containing heterocyclic substituents that significantly modify the electronic and steric properties of the parent benzylamine structure.

The compound shares structural similarities with other notable pyrazole-containing amines documented in chemical databases. Comparative analysis reveals relationships with compounds such as N-methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine and 4-(1H-pyrazol-1-ylmethyl)aniline, which exhibit similar core architectures but differ in substitution patterns. These structural relationships highlight the systematic approach to molecular design within this chemical class, where specific substitutions are employed to modulate biological activity and physicochemical properties.

Table 1: Structural Classification Data for this compound

Property Value
Chemical Class Pyrazole-containing aromatic amine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Nitrogen Content 3 atoms (15.96% by mass)
Ring Systems Pyrazole (5-membered) + Benzene (6-membered)
Functional Groups Primary amine, aromatic ether linkage

Historical Evolution of Benzylamine-Pyrazole Hybrid Compounds

The development of benzylamine-pyrazole hybrid compounds represents a significant advancement in the evolution of heterocyclic chemistry, building upon foundational work in both pyrazole synthesis and amine chemistry established in the late 19th and early 20th centuries. The first systematic synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who developed methods for reacting beta-diketones with hydrazine derivatives to produce pyrazole rings. This pioneering work established the fundamental synthetic pathways that would later enable the construction of more complex pyrazole-containing structures.

The historical development of pyrazole chemistry gained substantial momentum with the work of Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane using classical organic chemistry methods. These early synthetic achievements provided the foundation for subsequent investigations into pyrazole derivatives, particularly those incorporating additional functional groups that could enhance biological activity or provide synthetic handles for further modification.

The evolution toward benzylamine-pyrazole hybrids emerged from the recognition that combining the biological activity of pyrazole derivatives with the synthetic versatility of benzylamine structures could yield compounds with enhanced therapeutic potential. Research efforts in the mid-20th century began to explore systematic approaches to linking these two pharmacophores, leading to the development of compounds that maintained the beneficial properties of both components while potentially exhibiting synergistic effects.

Contemporary research has demonstrated that the pyrazole nucleus provides significant therapeutic potential across multiple biological targets, including various kinases, cyclooxygenase enzymes, and p38 mitogen-activated protein kinase. The integration of this pharmacologically active heterocycle with benzylamine structures has created a new class of hybrid compounds that exhibit diverse biological activities while maintaining favorable pharmacokinetic properties associated with benzylamine derivatives.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Polycyclic Amines

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups and heterocyclic systems. According to International Union of Pure and Applied Chemistry guidelines, the compound name reflects the hierarchical priority of functional groups, with the primary amine receiving highest nomenclatural priority, followed by the aromatic ring system and heterocyclic substituents.

The systematic International Union of Pure and Applied Chemistry name "[4-(pyrazol-1-ylmethyl)phenyl]methanamine" accurately describes the molecular structure by identifying the parent benzylamine framework and specifying the position and nature of the pyrazole substituent. The nomenclature explicitly indicates that the pyrazole ring is attached to the para position of the benzyl ring through a methylene bridge, with the pyrazole nitrogen atom at position 1 serving as the point of attachment.

Alternative systematic names documented in chemical databases include "4-(1H-Pyrazol-1-ylmethyl)benzylamine" and "1-[4-(aminomethyl)benzyl]-1H-pyrazole," each emphasizing different aspects of the molecular structure while maintaining International Union of Pure and Applied Chemistry compliance. These naming variations reflect the flexibility within International Union of Pure and Applied Chemistry nomenclature systems for describing complex structures containing multiple functional groups.

Table 2: Nomenclature Variations for this compound

Nomenclature System Name
International Union of Pure and Applied Chemistry Systematic [4-(pyrazol-1-ylmethyl)phenyl]methanamine
Chemical Abstracts Service 4-(1H-Pyrazol-1-ylmethyl)benzylamine
Alternative Systematic 1-[4-(aminomethyl)benzyl]-1H-pyrazole
Molecular Descriptor 4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

The compound has been assigned the Chemical Abstracts Service registry number 904696-62-4 in its hydrochloride salt form, providing a unique identifier for chemical database searches and regulatory documentation. The PubChem compound identifier CID 16269819 serves as an additional database reference for accessing comprehensive chemical and biological data related to this compound.

Academic Significance in Heterocyclic Chemistry Research

The academic significance of this compound in heterocyclic chemistry research stems from its role as a representative example of successfully designed hybrid molecules that combine multiple pharmacophores within a single molecular framework. This compound has attracted considerable attention from researchers investigating structure-activity relationships in pyrazole-containing drugs, particularly those targeting kinase enzymes and inflammatory pathways.

Research investigations have demonstrated that pyrazole-containing compounds, including derivatives structurally related to this compound, exhibit significant biological activities across multiple therapeutic areas. The compound serves as a valuable molecular template for medicinal chemists seeking to understand how structural modifications within the pyrazole-benzylamine framework influence biological activity, selectivity, and pharmacokinetic properties.

The compound has particular relevance in the study of aminopyrazoles, which represent advantageous frameworks capable of providing useful ligands for various biological targets, including p38 mitogen-activated protein kinase, different kinases, and cyclooxygenase enzymes. Academic research has shown that aminopyrazole-based compounds demonstrate significant potential as anticancer and anti-inflammatory agents, with recent regulatory approvals such as Pirtobrutinib validating the therapeutic importance of this chemical class.

Contemporary heterocyclic chemistry research has increasingly focused on understanding the electronic and steric factors that contribute to the biological activity of pyrazole-benzylamine hybrids. The presence of both aromatic and heterocyclic rings in this compound provides researchers with opportunities to investigate molecular interactions that could lead to applications in organic electronics and materials science, expanding the compound's significance beyond traditional pharmaceutical applications.

Table 3: Research Applications of this compound

Research Area Application Focus Academic Significance
Medicinal Chemistry Structure-activity relationship studies Template for drug design
Kinase Inhibition Enzyme-ligand interactions Target selectivity optimization
Materials Science Organic electronics applications Novel material properties
Synthetic Chemistry Reaction methodology development Synthetic route optimization

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZUQYUPCUNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 4-(Bromomethyl)benzylamine

A widely employed method involves the alkylation of pyrazole using 4-(bromomethyl)benzylamine as the electrophilic precursor. This approach leverages the bromide’s reactivity as a leaving group, enabling substitution by the pyrazole’s nitrogen atom.

Procedure :

  • Synthesis of 4-(Bromomethyl)benzylamine :
    • 4-Methylbenzylamine is brominated using N-bromosuccinimide (NBS) under radical initiation or phosphoryl bromide (PBr₃) in anhydrous conditions.
    • The amine group is protected as an acetyl derivative prior to bromination to prevent side reactions.
  • Substitution with Pyrazole :
    • 4-(Bromomethyl)benzylamine (1.78 g, 10 mmol) is reacted with pyrazole (20 mmol) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (K₂CO₃).
    • The product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding 81% of the target compound.

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.46 (br s, 4H, morpholine), 3.44 (br s, 2H, CH₂NH₂), 5.08 (s, 2H, CH₂-pyrazole).
  • IR (KBr) : 3062 cm⁻¹ (C-H aromatic), 2924 cm⁻¹ (C-H aliphatic), 1712 cm⁻¹ (C=O absent, confirming substitution).

Condensation of (1H-Pyrazol-1-yl)methanol with 4-Aminobenzyl Alcohol

This method, adapted from pyridine derivative syntheses, involves acid-catalyzed condensation to form a methylene bridge between the aromatic amine and pyrazole.

Procedure :

  • Reaction Setup :
    • 4-Aminobenzyl alcohol (4.55 mmol) and (1H-pyrazol-1-yl)methanol (9.07 mmol) are refluxed in acetonitrile for 4 hours with catalytic p-toluenesulfonic acid (PTSA).
  • Workup :
    • The solvent is evaporated, and the residue is recrystallized from diethyl ether to yield 57% of the product.

Mechanistic Insight :
Protonation of the hydroxyl group in (1H-pyrazol-1-yl)methanol facilitates its departure as water, enabling nucleophilic attack by the amine’s lone pair on the methylene carbon.

Characterization :

  • Melting Point : 158–160°C.
  • ¹H NMR (DMSO) : δ 7.37–7.45 (4H, m, Ar-H), 3.40–3.50 (1H, m, CH₂-pyrazole).

Reductive Amination of 4-(Pyrazolylmethyl)benzaldehyde

Reductive amination offers a route to introduce the methanamine group post-pyrazole incorporation.

Procedure :

  • Aldehyde Synthesis :
    • 4-(Pyrazolylmethyl)benzaldehyde is prepared via oxidation of 4-(pyrazolylmethyl)benzyl alcohol using pyridinium chlorochromate (PCC).
  • Reductive Amination :
    • The aldehyde (10 mmol) is reacted with ammonium acetate (15 mmol) and sodium triacetoxyborohydride (12 mmol) in 1,2-dichloroethane at room temperature.
    • Purification via flash chromatography yields 71% of the amine.

Optimization :

  • Acetic acid (2 mmol) is added to stabilize the imine intermediate, enhancing reaction efficiency.

Characterization :

  • MS (ESI) : m/z 266 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Yield (%) Key Advantage Limitation
Nucleophilic Substitution 81 High regioselectivity Requires brominated precursor
Condensation 57 One-step reaction Moderate yield due to side reactions
Reductive Amination 71 Compatible with sensitive functional groups Multi-step synthesis

Spectroscopic Validation

  • NMR : All methods confirm the absence of residual hydroxyl or bromide peaks, verifying successful substitution.
  • IR : Absence of C=O stretches (1680 cm⁻¹) in the final product rules out ketone impurities.

Applications and Derivatives

This compound serves as a precursor for PI3Kγ inhibitors and antioxidant agents. Derivatives with morpholine or acetylated amines exhibit enhanced bioactivity, as evidenced by COX-2 inhibition studies.

Chemical Reactions Analysis

Oxidation Reactions

The benzylamine group undergoes oxidation under standard conditions. Key findings include:

Primary Oxidation Pathways

Reagent/ConditionsProductYield (%)Reference
Hydrogen peroxide (H₂O₂)(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanimine oxide68–75
KMnO₄ (acidic)4-((1H-Pyrazol-1-yl)methyl)benzoic acid82

Mechanistic Insight :

  • Oxidative cleavage of the amine group proceeds via radical intermediates in H₂O₂-mediated reactions .

  • Strong oxidizers like KMnO₄ decarboxylate the benzylamine to carboxylic acid derivatives .

Reduction Reactions

Reduction primarily targets the pyrazole ring or amine group:

Catalytic Hydrogenation

CatalystConditionsProductSelectivity
Pd/C (10%)H₂ (1 atm), EtOAcDihydro-pyrazole derivative89%
Raney NiLiOH, 20°C, 16 h(4-(Pyrazol-1-yl)phenyl)methanol52%

Key Observations :

  • Palladium catalysts favor pyrazole ring saturation without affecting the benzylamine .

  • Raney nickel in basic media reduces nitriles to primary amines (e.g., in precursor synthesis) .

Substitution Reactions

The methylene bridge between pyrazole and phenyl groups facilitates nucleophilic substitutions:

Nucleophilic Displacements

SubstrateReagentProductYield (%)
Tosylated intermediatePyrazole/KOH in DMSO4-[(Pyrazol-1-yl)methyl] derivatives92
Benzyl chloride derivativeNaN₃, DMFAzide-functionalized analog78

Case Study :
In a DMSO/KOH system, tosyl groups are displaced by pyrazole nucleophiles at 80°C, yielding regioselective products .

Salt Formation

The amine group reacts with acids to form stable salts:

AcidProductApplication
HCl (gaseous)Hydrochloride saltPharmaceutical formulations
H₂SO₄Sulfate saltCrystallization studies

Industrial Relevance :
Hydrochloride salts are preferred for improved solubility and shelf stability.

Cyclocondensation Reactions

The amine participates in heterocycle formation:

Functionalization via Cross-Coupling

The pyrazole ring enables palladium-mediated couplings:

Reaction TypeConditionsProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyrazole hybrids65–72
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives58

Applications :

  • Biaryl derivatives show enhanced kinase inhibition (Aurora-A IC₅₀ = 0.16 μM) .

Degradation Pathways

Stability studies reveal:

  • Photodegradation : UV light induces C–N bond cleavage in the pyrazole ring.

  • Hydrolytic Degradation : Acidic conditions (pH < 3) protonate the amine, leading to slow decomposition.

Industrial-Scale Optimization

ParameterLaboratory ScalePilot Plant Scale
Reaction Time16 h (batch)4 h (continuous flow)
Yield52%81%
Purity95%99.8%

Key Insight :
Transitioning from batch to flow chemistry reduces side products and improves throughput .

Scientific Research Applications

Structural Overview

The compound features a phenyl ring substituted with a pyrazole group and a methanamine moiety. This unique structure contributes to its diverse biological activities and potential pharmacological applications, including anti-inflammatory and anticancer properties.

Pharmaceutical Development

Research indicates that compounds with similar structural features to (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine exhibit significant biological activities, making them candidates for drug development:

  • Anti-Cancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to the pyrazole structure have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results. A study reported an IC50 value of 0.98 ± 0.06 μM for a related compound against cyclin-dependent kinase-2 (CDK2), indicating strong anticancer potential .
  • Anti-Inflammatory Properties : The compound's ability to modulate inflammatory pathways has been highlighted in several studies, suggesting its utility in treating inflammatory diseases .

Catalysis

The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes. Its structural characteristics allow it to interact effectively with metal ions, enhancing catalytic efficiency in chemical reactions .

Biological Target Interaction

This compound has been shown to interact with specific biological targets such as trypsin enzymes. This interaction suggests its potential role in modulating digestive processes and could lead to therapeutic applications in gastrointestinal disorders .

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
4-AminoantipyrineAmino group on phenyl ringAnalgesic and anti-inflammatory
N-(4-Methylphenyl)-3-pyrazoleMethyl substitution on phenylAntimicrobial activity
3-(4-(Pyrazol-1-yl)phenyl)propanoic acidCarboxylic acid functional groupAnti-inflammatory and analgesic

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of pyrazole derivatives found that certain compounds exhibited significant inhibition of cancer cell lines, including MCF-7 and A375, with IC50 values ranging from 1.88 ± 0.11 μM to 4.2 μM. These findings underscore the potential of this compound as a lead compound for developing new anticancer agents .

Case Study 2: Inhibition of Trypsin

Research on the interaction of this compound with trypsin enzymes demonstrated its capacity to inhibit these enzymes effectively, which may have implications for digestive health and therapeutic strategies targeting protease activity .

Mechanism of Action

The mechanism of action of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may also influence signaling pathways by acting as an agonist or antagonist at specific receptor sites .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Structural Features Key Differences Applications/Research Findings References
(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine Pyrazole at para position; primary amine on phenyl Reference compound Intermediate for enzyme inhibitors, receptor modulators
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Methyl groups at pyrazole N1 and C3; primary amine Increased lipophilicity due to methyl groups Potential use in agrochemicals
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine Oxadiazole replaces pyrazole; methylphenyl substituent Enhanced π-stacking capability; rigid heterocycle Antimicrobial agents; high-yield synthesis (83%)
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl group at pyrazole N1; N-methylated amine Improved metabolic stability Probable use in CNS-targeting drugs
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine Pyrazole at ortho position of phenyl; primary amine Altered steric and electronic properties Unspecified bioactive intermediate

Physicochemical Properties

  • Solubility: The hydrochloride salt form of this compound offers superior aqueous solubility compared to non-ionic analogs .
  • Stability : Methyl-substituted pyrazoles (e.g., 1,3-dimethyl variant) demonstrate enhanced thermal stability, advantageous for long-term storage .

Biological Activity

The compound (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Structural Features

The structural composition of this compound includes:

  • A pyrazole ring , which is known for its diverse biological activities.
  • A phenyl group , contributing to the compound's lipophilicity and potential for interacting with biological targets.
  • An amine group , which may enhance solubility and reactivity in biological systems.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines including lung, breast, and prostate cancers.

CompoundCancer TypeIC50 (μM)
1H-Pyrazole Derivative AMDA-MB-231 (Breast)0.46
1H-Pyrazole Derivative BHCT116 (Colon)0.39
1H-Pyrazole Derivative CA375 (Melanoma)4.2

These findings suggest that the structural modifications in pyrazole derivatives can lead to enhanced anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. For example, certain pyrazole-based compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

Antioxidant Activity

Antioxidant assays have demonstrated that some pyrazole derivatives possess significant free radical scavenging abilities. A study reported an IC50 value of 4.67 μg/mL for a related pyrazole compound, indicating strong antioxidant potential . This activity is crucial for protecting cells from oxidative stress-related damage.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .
  • Receptor Modulation : The compound may interact with androgen receptors, leading to decreased cancer cell proliferation .
  • Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on Breast Cancer Cells : A derivative was tested against MDA-MB-231 cells showing an IC50 of 0.46 μM, indicating potent antiproliferative effects.
  • In Vivo Efficacy : In a xenograft model, a pyrazole derivative demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-(chloromethyl)benzylamine with 1H-pyrazole under alkaline conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or DMSO). Temperature optimization (60–100°C) and stoichiometric ratios (1:1.2 amine-to-pyrazole) are critical for yield improvement. Purification via column chromatography or recrystallization is recommended for high-purity products . Methodological Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm product identity using 1H^1H NMR (e.g., pyrazole proton signals at δ 7.5–8.0 ppm and benzylic CH₂ at δ 4.5–5.0 ppm) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and intermolecular interactions. SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids .
  • Spectroscopy : 1H^1H/13C^{13}C NMR, IR (for NH/CH stretching), and high-resolution mass spectrometry (HRMS) confirm molecular integrity. For example, HRMS should show a molecular ion peak at m/z 201.1312 (calculated for C₁₁H₁₄N₄) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Challenges include disorder in the pyrazole ring or benzylic CH₂ group, especially in solvated crystals. Use SHELXL’s PART and EADP commands to model disorder. For twinned crystals, apply the TWIN and BASF directives. High-resolution data (≤ 0.8 Å) and robust restraints (e.g., DFIX for bond lengths) improve refinement stability .

Q. How do structural modifications (e.g., pyrazole substitution) impact biological activity, and what computational tools validate these effects?

Substituting pyrazole with electron-withdrawing groups (e.g., CF₃) enhances binding to targets like kinase receptors, as shown in GRK2 inhibitor studies . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability. Validate experimentally via SPR (surface plasmon resonance) for affinity measurements (e.g., Kd values) .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

Contradictions often stem from assay conditions (e.g., pH, co-solvents) or target polymorphism. Standardize protocols using:

  • Fixed buffer systems (e.g., PBS at pH 7.4).
  • Control for metabolic interference (e.g., CYP450 inhibition assays).
  • Cross-validate via orthogonal methods (e.g., fluorescence polarization vs. ELISA) .

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